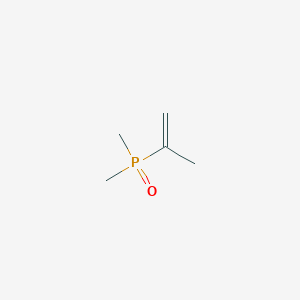
4-(1-(4-Propylbenzoyl)piperidin-4-yl)morpholine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(1-(4-Propylbenzoyl)piperidin-4-yl)morpholine-3,5-dione" is a synthetic molecule that appears to be a derivative of morpholine and piperidine structures. Morpholine and piperidine are both heterocyclic organic compounds that are commonly used as chemical building blocks in pharmaceuticals and organic synthesis. The compound likely exhibits interesting chemical and physical properties due to the presence of these moieties and the additional functional groups attached to them.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been explored in several studies. For instance, the synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine has been reported, which involved cyclization of N-protected diols or dibromides . Similarly, the synthesis of a morpholinyl-4-piperidinylacetic acid derivative was achieved by modifying the structure-activity relationship of a lead compound . These methods could potentially be adapted for the synthesis of "4-(1-(4-Propylbenzoyl)piperidin-4-yl)morpholine-3,5-dione" by incorporating the appropriate functional groups and protecting strategies.
Molecular Structure Analysis
X-ray diffraction studies are a common technique used to determine the molecular structure of compounds. For example, a novel bioactive heterocycle with a piperidine and morpholine ring system was characterized using X-ray diffraction, demonstrating the conformation of the rings and the planarity of the attached benzisoxazole ring . This technique could provide insights into the molecular structure of "4-(1-(4-Propylbenzoyl)piperidin-4-yl)morpholine-3,5-dione," including the conformation of its rings and the orientation of its substituents.
Chemical Reactions Analysis
The reactivity of morpholine and piperidine derivatives with various reagents has been studied. For instance, reactions of benzo[b]thiophen dioxides with morpholine and piperidine have been shown to yield amides and enamines depending on the structure of the starting material . Additionally, the nucleophilic substitution reactions of methyl 2,4-dichloro-3,5-dinitrobenzoate with piperidine and morpholine have been investigated, providing insights into the kinetics and mechanism of these reactions . These studies could inform the potential reactivity of "4-(1-(4-Propylbenzoyl)piperidin-4-yl)morpholine-3,5-dione" with various nucleophiles and electrophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine and piperidine derivatives can be influenced by their molecular structure. For example, the crystal structure and biological evaluation of a morpholine-containing compound as a molluscicidal agent were reported, which included details on the dihedral angles between different rings in the molecule . The photophysical characterization of a morpholine derivative with a diazenyl group was also studied, revealing insights into its absorption and emission spectra . These properties are crucial for understanding the behavior of "4-(1-(4-Propylbenzoyl)piperidin-4-yl)morpholine-3,5-dione" in different environments and could be relevant for its potential applications.
Applications De Recherche Scientifique
Synthesis and Structural Exploration
Novel Bioactive Heterocycles Synthesis : A study by Prasad et al. (2018) focused on the synthesis of a novel bioactive heterocycle, demonstrating antiproliferative activity and structural characterization using various spectroscopic methods and X-ray diffraction. This research highlights the importance of synthesizing and analyzing new compounds for potential therapeutic applications (Prasad et al., 2018).
Efficient Synthesis of Piperazine-2,6-dione Derivatives : Kumar et al. (2013) reported the efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, evaluating them for anticancer activity. This illustrates the compound's role in creating derivatives with significant anticancer properties (Kumar et al., 2013).
Anticancer and Antimicrobial Applications
Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibition, analgesic, and anti-inflammatory activities. This research underlines the potential of creating new therapeutic agents from synthesized compounds (Abu‐Hashem et al., 2020).
Potential Antibacterial Agents : Khalil et al. (2010) explored dibenzobarrelene derivatives, revealing their antimicrobial activity. This underscores the compound's applicability in developing new antimicrobial agents (Khalil et al., 2010).
Proton-induced Fluorescence Switching
- Photophysical Properties Study : Cheng et al. (2012) investigated two Ru(II) polypyridyl complexes containing piperazine or morpholine units, revealing their proton-induced “off-on-off” fluorescence pH sensors capability. Such studies are crucial for the development of novel sensing materials (Cheng et al., 2012).
Propriétés
IUPAC Name |
4-[1-(4-propylbenzoyl)piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-2-3-14-4-6-15(7-5-14)19(24)20-10-8-16(9-11-20)21-17(22)12-25-13-18(21)23/h4-7,16H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOVFYPQXNRRJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)COCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(4-Propylbenzoyl)piperidin-4-yl]morpholine-3,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

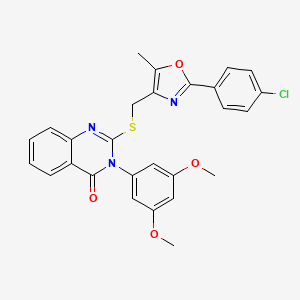
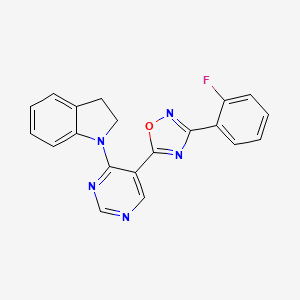

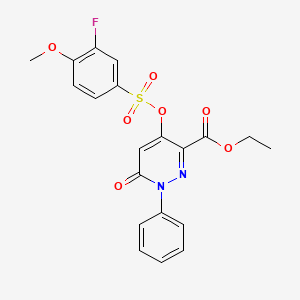

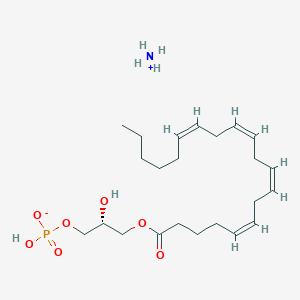
![5-((2-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518178.png)

![2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2518180.png)

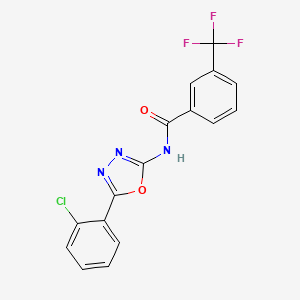
![1-Methyl-3-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B2518184.png)
![3-cyclopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518185.png)
